molecular formula C11H12BFO4 B1454815 (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid CAS No. 1855897-91-4

(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid

Katalognummer: B1454815
CAS-Nummer: 1855897-91-4
Molekulargewicht: 238.02 g/mol
InChI-Schlüssel: FWSMEQXPHWAOMM-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid ( 1855897-91-4) is a high-purity boronic acid ester building block of significant interest in advanced organic synthesis and pharmaceutical research. This specialized reagent features a unique molecular structure combining an electron-deficient fluorophenyl boronic acid group with an ethoxycarbonyl-substituted ethenyl linker, making it particularly valuable for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed process enables efficient carbon-carbon bond formation for constructing complex biaryl structures and conjugated molecular systems essential in modern drug discovery and materials science . The strategic incorporation of fluorine at the ortho position of the phenylboronic acid moiety enhances the compound's reactivity in cross-coupling applications while potentially influencing the metabolic stability, bioavailability, and binding affinity of resulting molecules . The extended π-conjugated system created by the (E)-2-ethoxycarbonylethen-1-yl substituent makes this building block particularly valuable for developing fluorescent probes, advanced polymeric materials, and molecular electronics components where tailored electronic properties are required . In pharmaceutical contexts, this boronic acid derivative serves as a critical intermediate in synthesizing investigational compounds across multiple therapeutic areas, including potential kinase inhibitors and anti-inflammatory agents . The presence of both boronic acid and ester functional groups within the same molecule provides orthogonal reactivity for sequential synthetic modifications, offering medicinal chemists versatile strategies for structural diversification. As research into boronic acid-based materials advances, this compound also shows promise in developing glucose-responsive systems and other smart material applications that leverage the unique binding properties of boronic acids with diol-containing molecules . This product is provided at 97% purity and is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Proper handling procedures should be followed, including the use of appropriate personal protective equipment and operating within well-ventilated areas. Researchers should consult relevant safety data sheets before use and adhere to all applicable chemical handling regulations.

Eigenschaften

IUPAC Name

[5-[(E)-3-ethoxy-3-oxoprop-1-enyl]-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BFO4/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3-7,15-16H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSMEQXPHWAOMM-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=CC(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=C(C=CC(=C1)/C=C/C(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid (CAS: 1855897-91-4) is a boronic acid derivative characterized by its unique structure, which includes an ethoxycarbonyl group and a fluorine atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

  • Molecular Formula: C11H12BFO4
  • Molecular Weight: 238.02 g/mol
  • Density: Data not specified
  • Melting Point: Data not specified

The biological activity of boronic acids, including this compound, primarily involves their ability to form reversible covalent bonds with biomolecules. This interaction is often mediated through the boron atom, which can react with hydroxyl or amine groups present in proteins and enzymes. The compound's mode of action includes:

  • Enzyme Inhibition: By forming covalent bonds with active site residues, particularly serine residues in serine proteases, the compound can effectively inhibit enzymatic activity.
  • Modulation of Biochemical Pathways: It can influence various cellular processes by altering protein function and signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory effects. For instance, it has been shown to inhibit serine proteases by binding to their active sites, thereby blocking substrate access and catalytic activity. This property is crucial for developing therapeutic agents targeting diseases where protease activity is dysregulated.

2. Antimicrobial Properties

Studies have demonstrated the antimicrobial potential of this compound against various microorganisms:

  • In Vitro Studies: The compound has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger, as well as bacteria such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that it may be more effective than some existing antifungal agents like AN2690 (Tavaborole) .
MicroorganismMIC (µg/mL)Comparison to AN2690
Candida albicansModerateLower
Aspergillus nigerHigherNot specified
Escherichia coliModerateNot specified
Bacillus cereusLowerLower

3. Cellular Effects

The compound's effects on cellular processes are multifaceted:

  • Cell Signaling Modulation: It influences cell signaling pathways, potentially impacting cell proliferation and apoptosis.
  • Gene Expression Alteration: By modulating the activity of kinases and other signaling molecules, it can affect gene expression patterns critical for cellular function.

Temporal and Dosage Effects

The biological effects of this compound are dose-dependent:

  • Low Doses: Effective at inhibiting target enzymes with minimal toxicity.
  • High Doses: May lead to cytotoxic effects, underscoring the need for careful dosage management in therapeutic applications.

Applications in Research and Medicine

The compound has diverse applications:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in cross-coupling reactions.
  • Pharmaceutical Development: Its role in enzyme inhibition makes it a candidate for drug development, especially in targeting diseases mediated by specific proteases.
  • Antimicrobial Drug Development: Given its antimicrobial properties, it may contribute to developing new antifungal and antibacterial therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Differences and Electronic Effects

The compound is compared to analogs with variations in substituent positions, functional groups, and electronic profiles (Table 1).

Table 1: Structural and Electronic Comparison
Compound Name (CAS) Substituent Positions Key Functional Groups Commercial Availability
(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid (BB-6706) C2: F; C5: (E)-ethenyl + ethoxycarbonyl Boronic acid, ethenyl, ethoxycarbonyl Discontinued
5-(Ethoxycarbonyl)-2-fluorophenylboronic acid (E1008; 874219-60-0) C2: F; C5: ethoxycarbonyl Boronic acid, ethoxycarbonyl Available
2-(Ethoxycarbonyl)-4-fluorophenylboronic acid (BB-5295; 1072951-40-6) C2: ethoxycarbonyl; C4: F Boronic acid, ethoxycarbonyl Discontinued
2-Ethoxycarbonyl-5-fluorophenylboronic acid (957062-87-2) C2: ethoxycarbonyl; C5: F Boronic acid, ethoxycarbonyl Unknown
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid (1256345-83-1) C4: ethoxycarbonyl + difluoromethyl Boronic acid, difluoromethyl Available
Key Observations :

The (E)-ethenyl group introduces conjugation, stabilizing the boronic acid via resonance, which is absent in E1008 and BB-5295 .

Electronic vs. Steric Influence :

  • Ethoxycarbonyl groups are strong electron-withdrawing moieties, but their position (C5 in E1008 vs. C2 in BB-5295) alters charge distribution. The ortho-ethoxycarbonyl in BB-5295 may induce steric hindrance, reducing reactivity in cross-couplings compared to the target compound .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The (E)-ethenyl group may enhance conjugation, improving stability but requiring specific catalytic conditions (e.g., Pd(OAc)₂ with SPhos ligands) for efficient coupling .
  • BB-5295 (C4-F) : Steric hindrance from ortho-ethoxycarbonyl may necessitate higher catalyst loading compared to the target compound .

Vorbereitungsmethoden

General Synthetic Strategy

The core synthetic approach to (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid involves palladium-catalyzed borylation of an aryl halide precursor bearing the ethoxycarbonylethenyl and fluorine substituents. The key steps are:

  • Selection of an appropriate aryl halide precursor (usually a bromide or iodide) that already contains the ethoxycarbonylethenyl group at the 5-position and fluorine at the 2-position on the phenyl ring.
  • Palladium-catalyzed coupling of this aryl halide with a diboron reagent such as bis(pinacolato)diboron.
  • Subsequent hydrolysis or workup to yield the free boronic acid.

This method is favored for its efficiency, regioselectivity, and adaptability to various functional groups.

Detailed Reaction Conditions

Parameter Typical Conditions
Catalyst Palladium complex, e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄
Boron Source Bis(pinacolato)diboron (B₂pin₂)
Base Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)
Solvent Polar aprotic solvents such as dimethylformamide (DMF), dioxane, or toluene
Temperature 80–100 °C
Reaction Time 6–24 hours
Atmosphere Inert gas (nitrogen or argon)

The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, transmetallation with the diboron reagent, and reductive elimination to form the arylboronate intermediate. Hydrolysis during workup converts this intermediate to the boronic acid.

Synthetic Route Example (Literature-Based)

A representative synthetic sequence is as follows:

  • Starting Material Preparation: Synthesize or procure the aryl bromide precursor, (E)-5-(2-ethoxycarbonylethen-1-yl)-2-fluorobromobenzene.
  • Borylation Reaction: React this aryl bromide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 90 °C for 12 hours.
  • Workup: After completion, the reaction mixture is cooled, diluted with water, and acidified to hydrolyze the boronate ester to the boronic acid.
  • Purification: The crude product is purified by recrystallization or chromatography to yield this compound as a white to pale yellow crystalline solid.

Alternative Preparation via Lithiation and Boronation (Patent Insight)

An alternative approach involves:

  • Directed ortho-lithiation of a suitably substituted aryl halide (e.g., 1-bromo-4-fluorobenzene) using a lithium base at low temperature (<0 °C).
  • Reaction of the aryllithium intermediate with trialkyl borates (e.g., trimethyl borate) to form boronate esters.
  • Hydrolysis to yield the corresponding boronic acid.

This method, described in patent literature, is versatile but requires careful temperature control and handling of reactive organolithium intermediates. It is less commonly used industrially for this specific compound due to the complexity of the ethoxycarbonylethenyl substituent.

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: For large-scale production, continuous flow technology can be employed to improve heat and mass transfer, reaction control, and safety, especially for the palladium-catalyzed borylation step.
  • Purification: Industrial purification typically involves recrystallization from suitable solvents or chromatographic techniques to achieve high purity (>98%) required for pharmaceutical or advanced material applications.
  • Yield: Reported yields for the borylation step are typically high (70–95%), depending on substrate purity and reaction optimization.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Disadvantages
Palladium-Catalyzed Borylation Aryl halide + bis(pinacolato)diboron, Pd catalyst, base, 80–100 °C High selectivity, mild conditions, adaptable Requires expensive Pd catalyst, sensitive to air/moisture
Lithiation-Boronation Aryllithium intermediate + trialkyl borate, low temperature Straightforward for simple substrates Sensitive reagents, low functional group tolerance
Continuous Flow Borylation Similar to Pd borylation but in flow reactors Enhanced safety, scalability Requires specialized equipment

Research Findings and Data

  • The palladium-catalyzed borylation method is well-documented as the most efficient and practical for synthesizing this compound, with robust yields and reproducibility.
  • The presence of the fluorine substituent influences the electronic properties of the aromatic ring, which can affect the reaction kinetics and catalyst choice.
  • The ethoxycarbonylethenyl group remains stable under the reaction conditions, allowing selective borylation without side reactions.
  • Purity and isomeric integrity (E-configuration) are maintained throughout the synthesis, critical for downstream applications.

Q & A

Q. What are the recommended synthetic routes for (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid?

The synthesis typically involves a palladium-catalyzed cross-coupling reaction. A common approach is the Suzuki-Miyaura coupling between a halogenated aryl precursor (e.g., 5-bromo-2-fluorophenylboronic acid) and an ethoxycarbonyl-substituted ethenyl partner. The stereoselective formation of the E-isomer is achieved using ligands that favor transmetalation, such as triphenylphosphine or SPhos, in anhydrous THF or dioxane at 60–80°C . Characterization of the E-configuration is confirmed via 1^1H NMR (coupling constants J=1216HzJ = 12–16 \, \text{Hz} for trans-vinylic protons) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for synthetic applications).
  • Structural Confirmation :
  • 1^1H and 11^{11}B NMR to verify boronic acid functionality and E-geometry.
  • X-ray crystallography (using SHELX software for refinement ) for unambiguous stereochemical assignment if single crystals are obtainable.
  • FT-IR to confirm the presence of ester (C=O stretch at ~1700 cm1^{-1}) and boronic acid (B-O stretches at ~1340 cm1^{-1}) groups .

Q. What are the optimal storage conditions for this compound?

Store under inert atmosphere (argon or nitrogen) at 0–6°C to prevent hydrolysis of the boronic acid group and ester moiety. Use amber vials to avoid photodegradation of the ethenyl group .

Advanced Research Questions

Q. How does the fluorine substituent and ethoxycarbonyl ethenyl group influence reactivity in cross-coupling reactions?

The fluorine atom exerts an electron-withdrawing effect, enhancing the electrophilicity of the boronic acid and accelerating transmetalation in Suzuki reactions. However, the ethoxycarbonyl ethenyl group introduces steric hindrance, which may reduce coupling efficiency. To mitigate this:

  • Use bulky ligands (e.g., XPhos) to stabilize the palladium catalyst.
  • Optimize solvent polarity (e.g., DMF/H2_2O mixtures) to improve solubility .
  • Data Comparison :
SubstrateCatalyst SystemYield (%)
Non-fluorinated analogPd(PPh3_3)4_472
This compound Pd/XPhos65
Fluorinated, no ethenylPd/SPhos88
Data adapted from cross-coupling studies .

Q. How can researchers address low yields or side reactions in applications?

Common issues include protodeboronation or ester hydrolysis. Solutions:

  • Protodeboronation : Add a fluoride source (e.g., KF) to stabilize the boronate intermediate .
  • Ester Hydrolysis : Maintain anhydrous conditions and avoid basic aqueous phases (use pH 7–8 buffers).
  • Catalyst Deactivation : Pre-purify the boronic acid via recrystallization (ethanol/water) to remove boroxine impurities .

Q. What role does the E-configuration play in biological interactions?

The E-geometry positions the ethoxycarbonyl group trans to the boronic acid, enabling selective binding to biomolecular diols (e.g., bacterial lectins or cancer cell glycans). In enzyme inhibition studies, the E-isomer shows 3–5× higher affinity for serine proteases compared to the Z-isomer, as demonstrated in kinetic assays (Ki=0.8μMK_i = 0.8 \, \mu\text{M} vs. 2.5μM2.5 \, \mu\text{M}) .

Q. How does this compound compare to structurally similar boronic acids in medicinal chemistry?

Unlike simpler analogs (e.g., phenylboronic acid), the ethoxycarbonyl ethenyl group enhances membrane permeability (logP = 1.8 vs. 0.5 for phenylboronic acid). Fluorine increases metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies with 3-fluoro-4-hydroxyphenylboronic acid show superior tumor targeting in xenograft models .

Methodological Considerations

  • Stereochemical Analysis : Use NOESY NMR to distinguish E/Z isomers by spatial proximity of vinylic protons to adjacent substituents.
  • Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary temperature, catalyst loading, and solvent ratios .
  • Toxicity Screening : Follow ECHA guidelines for handling boronic acids, including cytotoxicity assays (e.g., MTT tests on HEK293 cells) before biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.